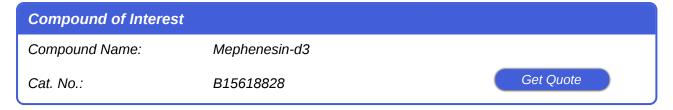


Isotopic Labeling and Stability of Mephenesind3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of **Mephenesin-d3**. Mephenesin is a centrally acting muscle relaxant used to alleviate symptoms of muscle spasticity.[1][2] Its deuterated isotopologue, **Mephenesin-d3**, serves as a critical internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise tracking and quantification of the parent drug in biological matrices.[3] This document outlines plausible synthetic approaches for deuterium labeling, detailed experimental protocols for stability assessment, and summarizes key data in a structured format.

Physicochemical Properties of Mephenesin

Mephenesin, chemically known as 3-(2-methylphenoxy)propane-1,2-diol, is a synthetic cresol glyceryl ether.[4] A summary of its key properties is presented below.



Property	Value	Reference
Molecular Formula	C10H14O3	[4]
Molecular Weight	182.22 g/mol	[4]
IUPAC Name	3-(2-methylphenoxy)propane- 1,2-diol	[4]
CAS Number	59-47-2	[4]
Appearance	White crystalline powder	[5]
Solubility	Slightly soluble in water; freely soluble in alcohol and chloroform	[5]

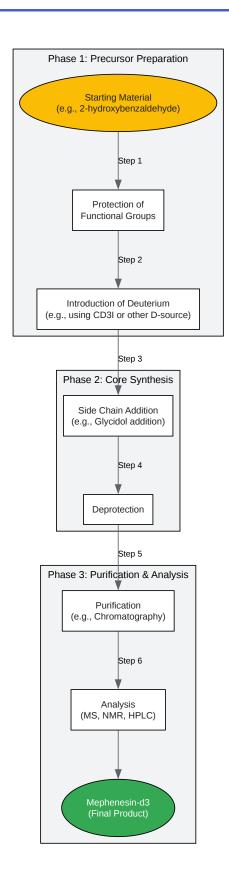
Isotopic Labeling of Mephenesin-d3

While specific proprietary methods for the synthesis of **Mephenesin-d3** are not publicly detailed, a chemically sound approach involves the introduction of three deuterium atoms onto the aryl methyl group. This position is generally metabolically stable, making it an ideal location for an internal standard. A plausible synthetic route starts from a deuterated precursor, o-cresol-d7, and proceeds through etherification. A more direct and common laboratory-scale approach would be to use a deuterated methylating agent on the corresponding phenol.

Proposed Synthetic Pathway

A logical synthetic route involves the reaction of 3-phenoxypropane-1,2-diol with a deuterated methylating agent. However, for the specific isomer required, the synthesis would more practically start with o-cresol and introduce the propanediol side chain. For labeling, starting with a deuterated o-cresol or methylating a dihydroxy-precursor with a deuterated agent is feasible. The workflow below illustrates a general, conceptual pathway for synthesizing isotopically labeled compounds.





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Caption: Conceptual workflow for the synthesis of Mephenesin-d3.



Experimental Protocol: Synthesis and Purification (Hypothetical)

This protocol describes a plausible method for synthesizing Mephenesin-d3.

- Reaction Setup: To a solution of an appropriate phenolic precursor in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
- Deuteration: Add a deuterated alkylating agent (e.g., iodomethane-d3). The reaction mixture
 is stirred at reflux for several hours until completion, monitored by Thin Layer
 Chromatography (TLC).
- Work-up: After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The
 crude product is purified by column chromatography on silica gel to yield pure Mephenesind3.
- Characterization: The final product's identity and isotopic enrichment are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

The successful synthesis of **Mephenesin-d3** is confirmed by analytical techniques that verify its molecular weight and the position of the deuterium labels.



Analysis Technique	Expected Result
Mass Spectrometry (ESI+)	Molecular ion peak [M+H] ⁺ at m/z 186. This is a +3 Da shift compared to the non-labeled Mephenesin (m/z 183).
¹ H NMR	Absence or significant reduction of the signal corresponding to the aryl methyl protons (around δ 2.2 ppm). Other proton signals should remain consistent with the Mephenesin structure.
¹³ C NMR	The signal for the aryl methyl carbon will appear as a multiplet due to coupling with deuterium, confirming the label's position.
HPLC	A single, sharp peak indicating high purity. The retention time should be nearly identical to that of unlabeled Mephenesin.

Stability of Mephenesin and Mephenesin-d3

The stability of a drug substance is a critical parameter affecting its shelf-life, formulation, and therapeutic efficacy. For isotopically labeled internal standards, stability is crucial for accurate and reproducible bioanalytical assays.

Known Stability Profile of Mephenesin

Studies on non-labeled Mephenesin have been conducted to evaluate its stability under various stress conditions. This data provides a baseline for predicting the stability of **Mephenesin-d3**. Mephenesin has been found to be particularly susceptible to neutral hydrolysis.[6][7] It shows relative stability under acidic, alkaline, oxidative, and photolytic stress conditions.[5]



Condition	Observation	Reference
Neutral Hydrolysis	Susceptible to degradation.	[7]
Acid Hydrolysis	No significant degradation observed.	[5]
Alkali Hydrolysis	No significant degradation observed.	[5]
Oxidative (H ₂ O ₂) Stress	No significant degradation observed.	[5]
Dry Heat	No significant degradation observed.	[5]
Photolytic (UV/Vis light)	No significant degradation observed.	[5]

Expected Stability of Mephenesin-d3

The substitution of hydrogen with deuterium atoms creates a stronger C-D bond compared to the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes that involve the cleavage of this bond. However, for non-metabolic degradation pathways like hydrolysis, the effect is generally negligible. Therefore, **Mephenesin-d3** is expected to exhibit a stability profile very similar to that of unlabeled Mephenesin, particularly concerning its hydrolytic and photolytic stability.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to determine the intrinsic stability of **Mephenesin-d3** and to develop a stability-indicating analytical method.

- Preparation of Stock Solution: Prepare a stock solution of Mephenesin-d3 in a suitable solvent like methanol.
- Stress Conditions:
 - Acidic: Mix the stock solution with 1N HCl and reflux for 8 hours. Neutralize before analysis.

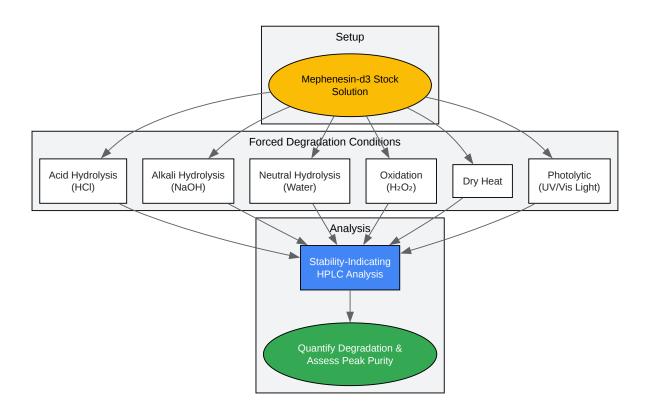
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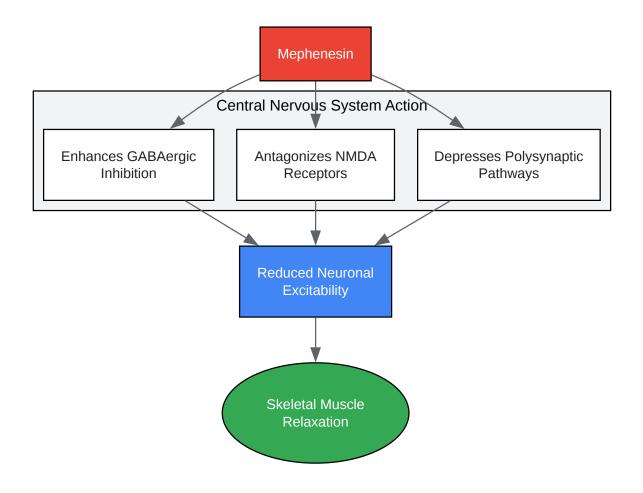


- Alkaline: Mix with 0.1N NaOH and reflux for 4 hours. Neutralize before analysis.
- Neutral: Reflux the stock solution in water for 12 hours.
- Oxidative: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.
- Thermal: Expose the solid drug to dry heat at 60°C for 48 hours.
- Photolytic: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
- Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).[5][7] The method should be capable of separating the intact drug from any potential degradation products.









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